molecular formula C10H8F4O B12809702 Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde

Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B12809702
M. Wt: 220.16 g/mol
InChI Key: VUPXJDXGZGAOJH-UHFFFAOYSA-N
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Description

Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C(_8)H(_4)F(_4)O It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using reagents like Selectfluor for fluorination and trifluoromethyl iodide (CF(_3)I) in the presence of a catalyst for trifluoromethylation .

Industrial Production Methods

Industrial production of 2-fluoro-3-(trifluoromethyl)benzaldehyde may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-fluoro-3-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.

Comparison with Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

    2-Fluorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.

    3-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    4-Fluoro-3-(trifluoromethyl)benzaldehyde: The position of the fluorine atom is different, leading to variations in steric and electronic effects.

The unique combination of fluorine and trifluoromethyl groups in 2-fluoro-3-(trifluoromethyl)benzaldehyde imparts distinct chemical properties, making it valuable for specific applications where these functionalities are desired.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O.C2H4/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;1-2/h1-4H;1-2H2

InChI Key

VUPXJDXGZGAOJH-UHFFFAOYSA-N

Canonical SMILES

C=C.C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Origin of Product

United States

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